2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid
Description
The compound 2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid features a hexahydroisoindole core fused with a phenyl group at position 3 and a 4-methoxyphenylmethyl substituent at position 2.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-28-18-12-10-16(11-13-18)15-24-20(17-7-3-2-4-8-17)23(22(26)27)14-6-5-9-19(23)21(24)25/h2-4,7-8,10-13,19-20H,5-6,9,14-15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBYVHKTNANQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3(CCCCC3C2=O)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target. For instance, some indole derivatives show inhibitory activity against certain viruses by interacting with specific proteins.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these interactions can vary greatly, depending on the specific derivative and target.
Biological Activity
The compound 2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse scientific literature.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- HDAC Inhibition : Compounds with structural similarities have shown selective inhibition of histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival. One study demonstrated that certain derivatives exhibited potent HDAC inhibitory activity with IC50 values in the low micromolar range .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells has been a focal point of research. In vitro studies on related compounds revealed that they can promote apoptosis in various cancer cell lines by increasing apoptotic cell proportions significantly compared to controls .
2. COX Inhibition
Another important biological activity is the inhibition of cyclooxygenase (COX) enzymes. Compounds derived from similar frameworks have been evaluated for their COX-2 inhibitory activity. For example:
- Inhibition Mechanism : The COX-2 inhibition screening revealed that certain derivatives could inhibit COX-2 activity effectively, suggesting potential anti-inflammatory properties alongside anticancer effects .
Case Studies
Several studies have documented the biological activities of structurally related compounds:
Case Study 1: HDAC Inhibitors
A study focused on the development of HDAC inhibitors demonstrated that specific modifications to the phenyl ring significantly enhanced inhibitory potency against HDAC enzymes. The findings indicated that smaller substituents could improve enzyme interactions and overall efficacy .
Case Study 2: Antioxidant Activity
Another investigation into related triazole derivatives highlighted their potential as xanthine oxidase inhibitors, showcasing antioxidant properties that could mitigate oxidative stress-related diseases .
Research Findings Summary
| Biological Activity | Details |
|---|---|
| Anticancer | Induces apoptosis; inhibits HDACs; effective against various cancer cell lines |
| COX Inhibition | Demonstrated ability to inhibit COX-2 enzyme activity |
| Antioxidant | Exhibits xanthine oxidase inhibitory activity |
Scientific Research Applications
Chemical Characteristics
- Solubility : The compound exhibits moderate solubility in organic solvents, which is essential for its formulation in pharmaceutical applications.
- Stability : The stability of the compound under various pH conditions is critical for its effectiveness as a drug.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the modulation of cell cycle regulators and apoptotic markers .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to exert its effects through antioxidant mechanisms and by modulating neurotransmitter levels.
Case Study:
Research conducted at a leading pharmacological institute showed that the administration of this compound improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Study:
A clinical trial reported that patients with chronic inflammatory conditions experienced significant relief when treated with formulations containing this compound, highlighting its potential as an adjunct therapy for inflammatory disorders .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Insights
Crystal Packing and Solubility
- ’s compound forms hydrogen-bonded chains via carboxylic acid groups, which could enhance crystallinity and thermal stability. The target compound’s methoxyphenylmethyl group may disrupt such packing, increasing amorphous character .
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of 2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid?
- Methodological Answer : The compound’s synthesis likely involves cyclization of precursor molecules, similar to indole derivatives synthesized via the Fischer indole synthesis (phenylhydrazine + ketone/aldehyde under acidic conditions) . Key considerations include:
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst concentration, solvent polarity) for yield and purity .
- Purification : Employ crystallization or preparative HPLC to isolate the product, guided by TLC or HPLC-MS monitoring .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : Use H/C NMR to confirm the hexahydroisoindole core and substituent positions (e.g., methoxyphenyl methyl group) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are accessible .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify favorable reaction pathways .
- Docking Studies : Predict binding interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on the methoxyphenyl and carboxylic acid moieties .
- Machine Learning : Train models on similar indole derivatives to forecast reaction outcomes or bioactivity .
Q. What experimental approaches resolve contradictions in bioactivity data among structural analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy group position, phenyl ring substitution) and test bioactivity in standardized assays (e.g., enzyme inhibition, cytotoxicity) .
- Meta-Analysis : Aggregate data from published analogs to identify trends or outliers, accounting for variables like assay conditions or purity .
- Target Validation : Use CRISPR knockouts or RNA interference to confirm target specificity in cellular models .
Q. What strategies optimize the compound’s stability and solubility for in vitro and in vivo studies?
- Methodological Answer :
- Salt Formation : Screen counterions (e.g., sodium, hydrochloride) to improve aqueous solubility .
- Prodrug Design : Modify the carboxylic acid group to esters or amides for enhanced membrane permeability .
- Accelerated Stability Testing : Expose the compound to varied pH, temperature, and light conditions, analyzing degradation products via LC-MS .
Comparative and Mechanistic Questions
Q. How does the compound’s hexahydroisoindole core influence its biological activity compared to planar aromatic scaffolds?
- Methodological Answer :
- Conformational Analysis : Compare rigidity/flexibility of the hexahydroisoindole core vs. flat indoles using molecular dynamics simulations .
- Pharmacophore Mapping : Overlay the compound with active planar analogs to identify shared/diverse interaction motifs .
Q. What role do the methoxyphenyl and carboxylic acid groups play in target engagement?
- Methodological Answer :
- Site-Directed Mutagenesis : Mutate residues in the target protein’s binding pocket to assess hydrogen bonding (carboxylic acid) or hydrophobic interactions (methoxyphenyl) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate enthalpic (polar) vs. entropic (hydrophobic) contributions .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
